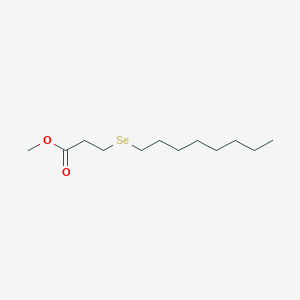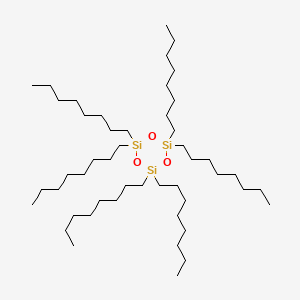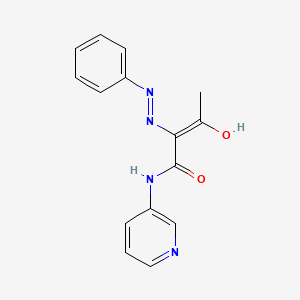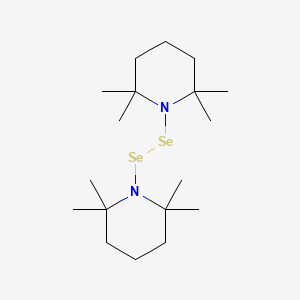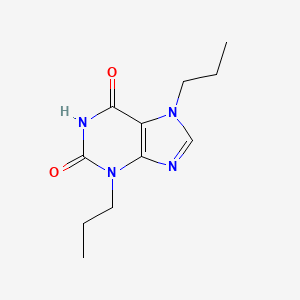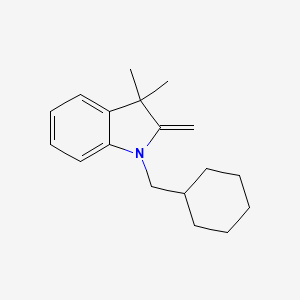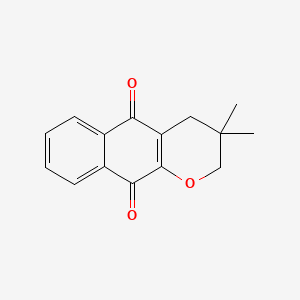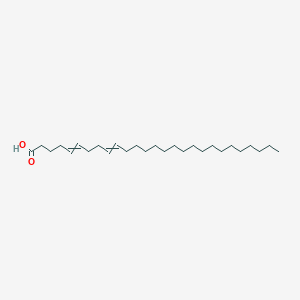![molecular formula C25H52O3S B14270348 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-13-1](/img/structure/B14270348.png)
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound characterized by its complex ether structure This compound features a long octadecane chain with multiple functional groups, including ethoxy, methylsulfanyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-ethoxy-3-hydroxypropane and methylsulfanyl methanol.
Etherification: The intermediate compounds undergo etherification reactions to form the desired ether linkages. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol groups, facilitating the nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate ethers with octadecane using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted ethers
Scientific Research Applications
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane depends on its interaction with molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The methylsulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(ethylsulfanyl)methoxy]propoxy}octadecane
- 1-{2-Ethoxy-3-[(methylsulfanyl)ethoxy]propoxy}octadecane
Uniqueness
1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both ethoxy and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
166824-13-1 |
|---|---|
Molecular Formula |
C25H52O3S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-[2-ethoxy-3-(methylsulfanylmethoxy)propoxy]octadecane |
InChI |
InChI=1S/C25H52O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-22-25(28-5-2)23-27-24-29-3/h25H,4-24H2,1-3H3 |
InChI Key |
SFUWTUJVHKQFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCSC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
